molecular formula C12H13N3O2 B029614 4-Formylaminoantipyrine CAS No. 1672-58-8

4-Formylaminoantipyrine

Cat. No.: B029614
CAS No.: 1672-58-8
M. Wt: 231.25 g/mol
InChI Key: WSJBSKRPKADYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formylaminoantipyrine is a pyrazolone derivative, specifically a metabolite of aminophenazone. It is characterized by the presence of a formylamino group at position 4, methyl groups at positions 1 and 5, and a phenyl group at position 2 on the pyrazolone ring. The compound has the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol .

Mechanism of Action

Target of Action

4-Formylaminoantipyrine is a metabolite of aminophenazone . Its primary targets are cyclooxygenase enzymes (COX-1, COX-2, and COX-3) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever.

Mode of Action

This compound is thought to act primarily in the central nervous system, increasing the pain threshold by inhibiting both isoforms of cyclooxygenase, COX-1, COX-2, and COX-3 enzymes involved in prostaglandin (PG) synthesis . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever.

Biochemical Pathways

The primary metabolite of aminophenazone, 4-methylaminoantipyrine (4-MAA), can be N-demethylated to 4-aminoantipyrine (4-AA) or oxidized to this compound (4-FAA) by cytochrome P450 (CYP)-dependent reactions . The CYPs involved in 4-MAA metabolism include CYP1A2, CYP2C19, and CYP2D6 .

Pharmacokinetics

The pharmacokinetics of this compound were evaluated following the administration of a single oral dose of dipyrone . The experiments revealed CYP1A2 as the major CYP for 4-MAA N-demethylation and 4-FAA formation with CYP2C19 and CYP2D6 contributing to N-demethylation . The half-life of 4-MAA was found to increase from 3.22 hours by 0.47 hours with fluconazole (CYP2C19 inhibitor), by 0.69 hours with ciprofloxacin (CYP1A2 inhibitor), and by 2.85 hours with a combination of ciprofloxacin and fluconazole .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, pain, and fever. This is achieved through the inhibition of cyclooxygenase enzymes and the subsequent decrease in prostaglandin synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of CYP inhibitors can significantly affect the metabolism of this compound, as demonstrated by the increased half-life of 4-MAA in the presence of fluconazole and ciprofloxacin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylaminoantipyrine typically involves multiple steps, including nitrosation, reduction, hydrolysis, neutralization, and acylation . One common method starts with antipyrine, which undergoes nitrosation to form a nitroso derivative. This intermediate is then reduced to an amino compound, followed by hydrolysis to yield the corresponding carboxylic acid. The carboxylic acid is neutralized and subsequently acylated to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Formylaminoantipyrine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formylaminoantipyrine is unique due to its specific substitution pattern on the pyrazolone ring, which influences its reactivity and biological activity. Its role as a metabolite of aminophenazone also distinguishes it from other similar compounds .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9-11(13-8-16)12(17)15(14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJBSKRPKADYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168241
Record name 4-Formylaminoantipyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1672-58-8
Record name 4-(Formylamino)antipyrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1672-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Formylaminoantipyrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1672-58-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60565
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Formylaminoantipyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.281
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-FORMAMIDOANTIPYRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63DKU1M0XK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Formylaminoantipyrine
Reactant of Route 2
Reactant of Route 2
4-Formylaminoantipyrine
Reactant of Route 3
Reactant of Route 3
4-Formylaminoantipyrine
Reactant of Route 4
Reactant of Route 4
4-Formylaminoantipyrine
Reactant of Route 5
Reactant of Route 5
4-Formylaminoantipyrine
Reactant of Route 6
Reactant of Route 6
4-Formylaminoantipyrine
Customer
Q & A

Q1: How is 4-Formylaminoantipyrine formed in the body?

A1: this compound is primarily formed through the metabolism of aminopyrine or dipyrone. Following oral administration, dipyrone is rapidly hydrolyzed to 4-methylaminoantipyrine (MAA), which is then metabolized into 4-FAA and other metabolites like 4-aminoantipyrine (AA) [, ]. This metabolic process primarily occurs in the liver, involving enzymes like cytochrome P450 [, ].

Q2: What is the role of cytochrome P450 in 4-FAA formation?

A2: Cytochrome P450 enzymes, particularly CYP1A2, play a crucial role in the hepatic metabolism of 4-methylaminoantipyrine (4-MAA), the precursor to 4-FAA []. Studies have shown that CYP1A2 is the primary enzyme responsible for the N-demethylation of 4-MAA to 4-aminoantipyrine (4-AA), and also contributes to the oxidation of 4-MAA to 4-FAA [].

Q3: Are there individual differences in 4-FAA metabolism?

A3: Yes, significant individual variations in the urinary excretion of aminopyrine metabolites, including 4-FAA, have been observed []. These differences might be attributed to factors like genetic variations in drug-metabolizing enzymes, age, and health status, highlighting the complexity of drug metabolism.

Q4: How do diseases like diabetes affect aminopyrine metabolism and 4-FAA formation?

A4: Studies using diabetic rat models show altered aminopyrine metabolism, leading to higher serum levels of the unchanged drug and influencing the formation of metabolites like 4-FAA [, ]. This altered metabolism is attributed to changes in the activity of drug-metabolizing enzymes in the liver, emphasizing the importance of considering disease states in drug metabolism research.

Q5: Does this compound contribute to the therapeutic effects of dipyrone?

A5: While 4-FAA is a major metabolite of dipyrone, research suggests that it might not be the primary contributor to the drug's analgesic and antipyretic effects. Studies comparing the pharmacological activity of different dipyrone metabolites indicate that 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AAP) exhibit stronger inhibition of prostaglandin synthesis, a key mechanism for pain and fever reduction, compared to 4-FAA [, ].

Q6: Does this compound have any anti-inflammatory effects?

A6: While some studies show that 4-FAA, along with MAA, can inhibit neutrophil migration [], a process involved in inflammation, its overall anti-inflammatory effects seem less pronounced compared to other dipyrone metabolites and traditional NSAIDs. More research is needed to fully understand its role in inflammation.

Q7: What analytical techniques are used to detect and quantify 4-FAA?

A7: Several analytical techniques are employed to study 4-FAA, including:

  • Gas chromatography-mass spectrometry (GC-MS): This technique is highly sensitive and specific, allowing for the identification and quantification of 4-FAA in biological samples [, ].
  • High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection, offers a versatile method for separating and quantifying 4-FAA and other dipyrone metabolites in various matrices [, , ].
  • Liquid chromatography-mass spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the sensitivity and selectivity of MS/MS, enabling the accurate determination of 4-FAA in complex samples like milk, bovine muscle, and porcine muscle [, ].

Q8: Has the structure of this compound been studied?

A8: Yes, the conformational dynamics of 4-FAA have been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical calculations []. These studies provide valuable insights into the molecule's three-dimensional structure and its potential influence on interactions with biological targets.

Q9: Is there research on the environmental impact of 4-FAA?

A9: Recent research has explored the removal of 4-FAA and other pharmaceuticals from environmental water samples using modified multi-walled carbon nanotubes []. This highlights the increasing concern about pharmaceutical contamination in water resources and the need for effective remediation strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.